4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one
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Overview
Description
4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromoacetyl group attached to a furan ring. The presence of both bromine and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-hydroxyfuran-2(5H)-one using bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromoacetyl group can be reduced to form a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 4-(2-Bromoacetyl)-3-oxofuran-2(5H)-one.
Reduction: Formation of 4-(2-Hydroxyacetyl)-3-hydroxyfuran-2(5H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromoacetyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one involves its ability to act as an electrophile due to the presence of the bromoacetyl group. This electrophilic nature allows it to react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This property is particularly useful in biochemical applications where it can be used to modify proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Bromoacetyl bromide: Similar in structure but lacks the furan ring.
Bromoacetic acid: Contains a carboxyl group instead of the furan ring.
2-Bromo-4’-cyanoacetophenone: Contains a cyano group and a phenyl ring instead of the furan ring.
Uniqueness
4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one is unique due to the combination of the bromoacetyl group and the furan ring, which imparts distinct reactivity and properties. This combination makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
99983-31-0 |
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Molecular Formula |
C6H5BrO4 |
Molecular Weight |
221.01 g/mol |
IUPAC Name |
3-(2-bromoacetyl)-4-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H5BrO4/c7-1-4(8)3-2-11-6(10)5(3)9/h9H,1-2H2 |
InChI Key |
BOCBOFNTVIBVOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)O)C(=O)CBr |
Origin of Product |
United States |
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